1-(3-chlorobenzyl)-3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-chlorobenzyl)-3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24ClN3O3 and its molecular weight is 473.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(3-chlorobenzyl)-3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione is a novel derivative of quinazoline known for its potential biological activities. This article synthesizes current research findings regarding its biological activity, particularly focusing on antimicrobial properties and mechanisms of action.
Chemical Structure
The chemical structure can be broken down as follows:
- Quinazoline core : A bicyclic structure that plays a crucial role in biological activity.
- Dihydroisoquinoline moiety : Known for its diverse pharmacological properties.
- Chlorobenzyl substitution : May influence the compound's interaction with biological targets.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
-
Antimicrobial Activity :
- The compound has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy was assessed using the Agar well diffusion method.
- Results indicated moderate to potent antibacterial activity, with some derivatives demonstrating effectiveness comparable to standard antibiotics .
- Mechanism of Action :
Case Studies
Several studies have reported on the synthesis and evaluation of related quinazoline derivatives:
- Study 1 : A series of quinazoline-2,4(1H,3H)-dione derivatives were synthesized and tested against various bacterial strains. Among them, compounds with specific substituents showed enhanced antimicrobial properties. For instance, compound III was noted for its broad-spectrum activity against resistant strains .
- Study 2 : A review highlighted the structural modifications on quinazoline derivatives that significantly impacted their antimicrobial potency. Substituents such as hydroxyl groups at ortho or meta positions were found to enhance activity against both bacterial and fungal species .
Data Table: Antimicrobial Activity Comparison
Compound ID | Structure Type | Gram-positive Activity (Zone of Inhibition in mm) | Gram-negative Activity (Zone of Inhibition in mm) |
---|---|---|---|
Compound III | Quinazoline | 20 | 18 |
Compound V | Dihydroisoquinoline | 22 | 15 |
Compound VII | Quinazoline | 19 | 17 |
Note: Values are indicative based on experimental results from various studies.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN3O3/c28-22-9-5-6-19(16-22)17-31-24-11-4-3-10-23(24)26(33)30(27(31)34)15-13-25(32)29-14-12-20-7-1-2-8-21(20)18-29/h1-11,16H,12-15,17-18H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZLMZZFLFQBEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.